

Comprehensive NMR Characterization of Fumonisin B2: Application Notes and Analytical Protocols

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Compound Focus: Fumonisin B2

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Introduction to Fumonisins and Their Significance

Fumonisins represent a class of **mycotoxins** produced primarily by fungi belonging to the genera *Fusarium* and *Aspergillus*, with **fumonisin B2 (FB2)** being one of the most prevalent and toxicologically significant analogues. These compounds have garnered substantial attention in food safety and toxicology due to their **widespread occurrence** in agricultural commodities and their diverse adverse health effects on humans and livestock. Fumonisins were first isolated in 1988 from *Fusarium verticillioides* cultures, and the B-type fumonisins, comprising FB1, FB2, FB3, and FB4, constitute the most abundant group [1]. The structural complexity of fumonisins centers around a **20-carbon backbone** with oxygen-containing functional groups, including hydroxyls, methyls, and tricarballylic acid moieties, which confer both hydrophilic and hydrophobic properties to these molecules [2].

The discovery that ***Aspergillus niger***, a fungus commonly used in industrial fermentation and found in various food commodities, can produce FB2 has significantly expanded the concern regarding fumonisin contamination beyond traditional *Fusarium*-infected crops [3] [1]. FB2 has been classified as a **Group 2B carcinogen** (possibly carcinogenic to humans) by the International Agency for Research on Cancer [1]. Understanding the precise chemical structure of FB2 through advanced analytical techniques like NMR

spectroscopy is crucial for elucidating its mechanism of toxicity, developing detection methods, and designing mitigation strategies in food and feed supplies.

Chemical Structure and Properties of Fumonisin B2

Basic Structural Features

Fumonisin B2 possesses a complex molecular architecture characterized by a **linear 20-carbon aliphatic chain** with multiple oxygen-containing functional groups. Specifically, the FB2 structure features **hydroxyl groups** at positions C3, C5, and C10, along with **methyl groups** at C12 and C16. The molecule terminates at both ends with **tricarballic acid esters**, which are responsible for its charged properties under physiological conditions [2]. Unlike its structural analogue fumonisin B1, FB2 lacks the C10 hydroxyl group, which represents the primary structural distinction between these two major fumonisins [2]. This seemingly minor structural variation significantly influences the molecule's three-dimensional configuration and biological activity.

The **absolute configuration** of the FB2 backbone has been extensively studied through molecular modeling and comparative NMR analysis. Research indicates that the stereochemistry of FB2 from *Aspergillus niger* is consistent with that of FB2 derived from *Fusarium* species, strongly suggesting identical molecules despite the different biological origins [3] [4]. Molecular modeling studies reveal that the backbone and acid side chains of FB2 form a **spherical globular structure** with a distinctive **cage-like feature** in the folded region, which may facilitate its function as a potential chelator of metal ions [2]. The electrostatic potential surfaces demonstrate that most exposed molecular surfaces are **hydrophobic**, with a distinct orientation of the hydrophobic tail region that differentiates FB2 from FB1 [2].

Physicochemical Properties

The **amphipathic nature** of FB2, resulting from both hydrophilic (hydroxyl groups, tricarballic acids) and hydrophobic (alkyl chain) regions, governs its solubility and interaction with biological membranes. The molecule exhibits **limited solubility** in non-polar solvents but is reasonably soluble in aqueous and polar organic environments. The presence of multiple ionizable groups in the tricarballic acid moieties ($pK_a \approx$

3.5-4.5) renders FB2 negatively charged at physiological pH, influencing its binding to proteins and receptors in biological systems [2]. The **structural stability** of FB2 is pH-dependent, with degradation occurring under strong acidic or basic conditions, which is an important consideration in sample preparation and storage for analytical characterization.

Experimental Protocols for Fumonisin Isolation and Purification

Fungal Cultivation and Crude Extraction

The initial step in FB2 characterization involves the production and extraction of the mycotoxin from fungal cultures. For *Aspergillus niger* strains, stationary cultures are typically grown on suitable media such as Czapek Yeast Agar (CYA) or rice cultures for 7-14 days at 25-30°C [3] [5]. The **culture conditions**, including temperature, water activity (a_w), and substrate composition, significantly influence FB2 production yields [1]. Following adequate incubation, the **mycelial mass** and culture substrate are extracted with polar solvents—typically acetonitrile:water (75:25, v/v) or methanol:water (70:30, v/v)—for 60-90 minutes with continuous agitation. The crude extract is then separated by filtration or centrifugation, and the extraction process is repeated to maximize recovery. The combined extracts are concentrated under reduced pressure at temperatures below 40°C to prevent thermal degradation of fumonisins [3] [6].

Purification Techniques

The concentrated crude extract requires sophisticated purification to isolate FB2 from co-occurring metabolites and impurities. The following multi-step chromatographic approach has been successfully employed:

- **Cation-exchange chromatography:** The concentrated extract is subjected to strong cation-exchange chromatography (e.g., using Amberlite IR-120 resin). After sample loading, the column is washed with deionized water to remove uncharged impurities, followed by elution with 1-2% pyridine in water. The pyridine eluate, containing fumonisins, is collected and concentrated [3] [6].
- **Reverse-phase chromatography:** The partially purified fraction is further refined using preparative reverse-phase chromatography (C18 stationary phase). Elution is typically performed with a gradient

of methanol:water or acetonitrile:water containing 0.1-1% trifluoroacetic acid. FB2 elutes at approximately 70-80% organic solvent concentration. Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing pure FB2 [3] [5].

- **Final clean-up:** The FB2-rich fractions are pooled and may undergo additional purification steps, such as preparative HPLC or crystallization, to achieve the purity required for NMR analysis (>95% purity). The purity assessment is critical before proceeding to structural characterization and should be verified by analytical LC-MS or HPLC-UV [5].

Table 1: Purification Scheme for **Fumonisin B2** from *Aspergillus niger* Cultures

Purification Step	Stationary Phase	Mobile Phase	Target Fraction
Cation-exchange	Amberlite IR-120 (H+ form)	Water → 2% pyridine in water	Pyridine eluate
Reverse-phase	Preparative C18	Gradient: 50-100% methanol in water (+0.1% TFA)	70-80% methanol fraction
Final purification	Analytical C18	Isocratic: 75% methanol in water (+0.1% TFA)	FB2 peak (RT ~12-15 min)

Quality Control Assessment

Prior to NMR analysis, the identity and purity of isolated FB2 must be verified through **mass spectrometric analysis**. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a predominant $[M+H]^+$ ion at m/z 705.3 for FB2, with characteristic fragment ions at m/z 687.3 $[M+H-H_2O]^+$ and m/z 337.2 [terminal amine moiety+H]⁺ [3] [6]. High-performance liquid chromatography (HPLC) with UV or fluorescence detection provides complementary purity assessment, with FB2 typically eluting at 12-15 minutes under standard reverse-phase conditions [7].

NMR Characterization of Fumonisin B2

Experimental Parameters for NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides unparalleled insights into the molecular structure and conformation of **fumonisin B2**. For comprehensive characterization, both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential. The following standard conditions are recommended for FB2 analysis:

- **Sample preparation:** Approximately 5-10 mg of purified FB2 should be dissolved in 0.6 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Methanol-d₄ is generally preferred as it provides better resolution of the aliphatic chain protons [3] [6].
- **Instrument specifications:** NMR spectra should be acquired on a high-field spectrometer operating at 500 MHz or higher for ¹H observation to ensure sufficient resolution and sensitivity. The sample temperature should be maintained at 25°C for optimal spectral stability.
- **Standard acquisition parameters:** For ¹H NMR, a spectral width of 12-16 ppm with 64-128 scans provides adequate signal-to-noise. For ¹³C NMR, a spectral width of 220-240 ppm with 1000-2000 scans is typically required due to the lower natural abundance of ¹³C nuclei. The relaxation delay should be set to 1-2 seconds to allow for complete spin-lattice relaxation [3] [2].

NMR Spectral Data and Structural Interpretation

The complete assignment of NMR signals is fundamental to establishing the molecular structure of FB2. The table below summarizes the characteristic ¹H and ¹³C chemical shifts for **fumonisin B2** in methanol-d₄:

Table 2: Characteristic NMR Chemical Shifts for **Fumonisin B2** in Methanol-d₄

Carbon Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm), multiplicity (J in Hz)	HMBC Correlations
1	175.5	-	-
2	42.5	3.15, dd (4.2, 11.5)	C-1, C-3
3	72.0	4.25, m	C-2, C-4
4	51.5	2.85, m	C-3, C-5
5	76.5	4.15, m	C-4, C-6
6	36.0	1.55, m	C-5, C-7

Carbon Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm), multiplicity (J in Hz)	HMBC Correlations
10	72.8	4.05, m	C-9, C-11
12	13.5	1.12, t (7.5)	C-11, C-13
14	175.0	-	-
TCA-1	172.5	-	-
TCA-2	41.0	2.85, m	TCA-1, TCA-3
TCA-3	35.5	2.45, m	TCA-1, TCA-2

The NMR data reveals several distinctive structural features of FB2. The **chemical shift values** for FB2 from *Aspergillus niger* show remarkable similarity to those of FB2 from *Fusarium* species, strongly indicating identical molecular structures despite the different biological origins [3] [4]. The **multiplicity patterns** observed in the ^1H NMR spectrum provide crucial information about the proton connectivity and stereochemistry. For instance, the characteristic doublet of doublets at approximately 3.15 ppm (H-2) demonstrates coupling to adjacent protons at C-2 and C-3 positions. The **HMBC correlations** between key protons and carbons, particularly between the tricarballic acid moieties and the aliphatic backbone, confirm the ester linkage sites at C-14 and C-15 [3] [2] [6].

Two-Dimensional NMR Structural Elucidation

Advanced 2D NMR techniques are indispensable for complete structural characterization of FB2. The following experiments provide complementary information for establishing atomic connectivity and spatial relationships:

- **COSY (Correlation Spectroscopy)**: Reveals scalar coupling networks between vicinal protons, allowing tracing of the entire carbon backbone through observed cross-peaks, particularly in the 2.0-4.5 ppm region [6].
- **HSQC (Heteronuclear Single Quantum Coherence)**: Directly correlates proton signals with their attached carbons, enabling assignment of protonated carbon centers throughout the molecule [3].
- **HMBC (Heteronuclear Multiple Bond Correlation)**: Detects long-range couplings between protons and carbons separated by 2-4 bonds, crucially establishing connections between the tricarballic acid

side chains and the main carbon skeleton, as well as confirming the positions of quaternary carbons [2] [6].

- **ROESY (Rotating Frame Overhauser Effect Spectroscopy)**: Provides information through spatial proximity (rather than through-bond coupling), helping establish relative stereochemistry and conformational preferences in solution [2].

Structural Analysis and Molecular Modeling

Three-Dimensional Configuration

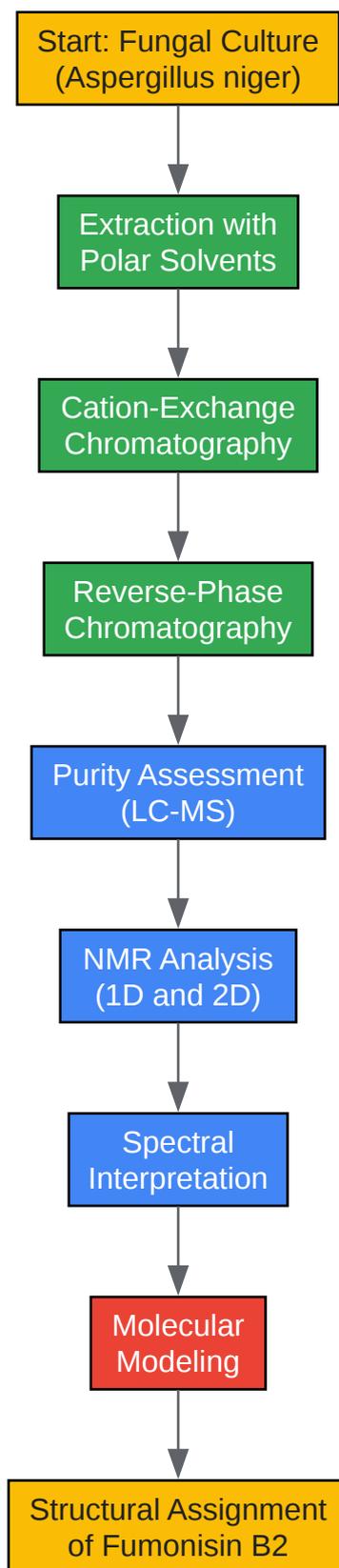
Molecular modeling studies of FB2 provide valuable insights into its three-dimensional configuration and potential biological interactions. Computational analyses using molecular mechanics force fields (e.g., MM2) reveal that the FB2 backbone and tricarballic acid side chains form a **spherical globular structure** with a distinctive **cage-like feature** in the folded region [2]. This structural arrangement suggests fumonisins may function as potential **chelators of metal ions**, particularly divalent cations like Ca^{2+} and Mg^{2+} , which could contribute to their mechanism of toxicity by disrupting cellular ion homeostasis [2]. The **electrostatic potential surfaces** generated from computational models show that most exposed molecular surfaces are hydrophobic in nature, with a distinct orientation of the hydrophobic tail region that differentiates FB2 from FB1 [2].

The **absolute configuration** at the various chiral centers of FB2 has been established through a combination of synthetic chemistry, NMR analysis, and molecular modeling. X-ray crystallographic studies of related fumonisins have confirmed the relative stereochemistry, while the absolute configuration was determined through chemical degradation and comparison with authentic synthetic standards [2] [6]. The stereochemical assignments at C-2, C-3, and C-10 in the fumonisin backbone are particularly critical as these influence the overall molecular conformation and biological activity. The minimum potential energy conformations calculated for FB2 show that the molecule adopts a **folded configuration** in aqueous solutions, with the tricarballic acid moieties positioned in proximity to the polar hydroxyl groups along the carbon chain [2].

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is essential for predicting toxicity and developing detection methods. The **hydrophobic domains** of FB2, primarily the alkyl chain between C6 and C15, facilitate interaction with biological membranes and potential protein binding sites [2]. The **tricarballic acid moieties** are critical for the inhibition of ceramide synthase, the primary molecular target responsible for fumonisin toxicity, as these acidic groups likely interact with basic amino acid residues in the enzyme's active site [1] [2]. The **hydroxylation pattern** along the carbon backbone significantly influences toxicity, with the C10 hydroxyl group playing a particularly important role in biological activity, as evidenced by the differential toxicity between FB1 (C10 hydroxylated) and FB2 (lacking C10 hydroxylation) [1].

The following diagram illustrates the workflow for structural characterization of **fumonisin B2** from isolation to molecular modeling:



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Diagram 1: Structural Characterization Workflow for **Fumonisin B2**. This flowchart outlines the multi-step analytical process from fungal culture to structural elucidation, highlighting key purification and characterization stages.

Complementary Analytical Techniques for Fumonisin Detection

Mass Spectrometric Methods

While NMR provides detailed structural information, mass spectrometry offers complementary capabilities for fumonisin detection and quantification, particularly in complex matrices. **Liquid chromatography-tandem mass spectrometry (LC-MS/MS)** has emerged as the gold standard for sensitive and specific determination of FB2 in food and feed samples [7]. The optimized LC-MS/MS conditions typically employ reverse-phase C18 chromatography with a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve efficient separation of FB2 from matrix components and co-occurring mycotoxins [7]. Detection is performed using electrospray ionization in positive mode with multiple reaction monitoring (MRM) of characteristic fragment ions.

The predominant $[M+H]^+$ ion of FB2 at m/z 705.3 undergoes collision-induced dissociation to yield several diagnostic product ions, including m/z 687.3 $[M+H-H_2O]^+$, m/z 337.2 corresponding to the protonated terminal amine moiety, and m/z 319.2 resulting from further dehydration [7]. These fragmentation patterns provide confirmation of identity when matched against authentic standards. The **limit of detection** for FB2 in properly optimized LC-MS/MS methods can reach 0.1-1 ng/g depending on the matrix, with linear calibration curves typically spanning 1-1000 ng/mL [7]. For accurate quantification, the use of **isotope-labeled internal standards** (e.g., ^{13}C -labeled FB2) is recommended to correct for matrix effects and recovery variations during sample preparation.

Immunoassay and Screening Methods

For high-throughput screening applications, immunoassay-based methods offer practical alternatives to chromatographic techniques. **Enzyme-linked immunosorbent assays (ELISAs)** utilizing monoclonal or

polyclonal antibodies against FB2 provide rapid semiquantitative analysis with minimal sample preparation [2]. These assays are particularly valuable for initial screening of large sample sets, though they may exhibit cross-reactivity with structurally related fumonisins (FB1, FB3, FB4). The molecular models of FB2 have been instrumental in understanding antibody recognition and epitope mapping, facilitating the development of more specific immunological reagents [2]. Recent advances in **biosensor technology** have incorporated fumonisin-specific binding elements with various transduction mechanisms (optical, electrochemical, piezoelectric), enabling real-time monitoring with detection limits approaching those of LC-MS methods.

Applications and Implications for Food Safety and Drug Development

Regulatory Considerations and Control Strategies

The widespread occurrence of FB2 in various agricultural commodities has prompted regulatory agencies worldwide to establish maximum permissible levels in food and feed. The European Union has set maximum levels for the sum of FB1 and FB2 in maize and maize-based products ranging from 200 to 4000 µg/kg depending on the specific commodity and intended use [1]. In the United States, the Food and Drug Administration has issued guidance levels for total fumonisins in human foods and animal feeds. The accurate quantification of FB2, facilitated by the robust analytical methods described in this protocol, is essential for regulatory compliance and risk assessment.

Control strategies for FB2 contamination encompass both pre-harvest and post-harvest interventions. Pre-harvest approaches include the development of fungal-resistant crop varieties, appropriate agricultural practices, and biological control agents. Post-harvest interventions include physical separation of contaminated lots, chemical detoxification, and adsorption onto binding agents [1]. Recent research has explored the application of **bioactive packaging materials** incorporating essential oils (e.g., oregano, cinnamon) that effectively inhibit the growth of *Aspergillus niger* and reduce FB2 production in stored products [1]. These innovative approaches leverage the structural knowledge of FB2 to design effective mitigation strategies that prevent toxin formation rather than removing contaminants after they have formed.

Toxicological Implications and Health Risk Assessment

The structural characterization of FB2 has profound implications for understanding its toxicological mechanisms and assessing human health risks. The primary mechanism of fumonisin toxicity involves the **inhibition of ceramide synthase**, a key enzyme in sphingolipid biosynthesis, leading to disruption of lipid metabolism and accumulation of bioactive sphingoid bases [2]. The structural similarity between the fumonisin backbone and sphingosine enables FB2 to compete with the natural substrates of ceramide synthase, with the tricarballic acid groups enhancing this inhibitory activity [2]. The disruption of sphingolipid signaling pathways contributes to the diverse toxic effects associated with FB2 exposure, including **leukoencephalomalacia** in equines, **pulmonary edema** in swine, and potential **carcinogenic effects** in rodents and humans [1].

Epidemiological studies have linked dietary fumonisin exposure with an increased incidence of **esophageal cancer** in human populations consuming contaminated maize as a dietary staple [1]. The structural insights gained from NMR analysis and molecular modeling facilitate the development of structure-based risk assessment models that account for variations in toxicity among different fumonisin analogues. Furthermore, this structural knowledge supports the rational design of **detoxification strategies** that target specific functional groups responsible for toxicity, such as the tricarballic acid esters or the free amine group, while preserving the nutritional value of contaminated commodities.

Conclusion

The comprehensive NMR characterization of **fumonisin B2**, complemented by mass spectrometric analysis and molecular modeling, provides researchers with powerful tools for structural elucidation, detection, and monitoring of this significant mycotoxin. The protocols outlined in this application note detail robust methodologies for the isolation, purification, and structural analysis of FB2 from fungal cultures, with particular emphasis on the critical NMR parameters necessary for complete spectral assignment. The integration of these analytical approaches has deepened our understanding of fumonisin chemistry, toxicology, and biosynthesis, enabling more effective control strategies and accurate risk assessment. As analytical technologies continue to advance, particularly in the realms of higher-field NMR instrumentation and computational modeling, further refinement of these protocols will undoubtedly emerge, offering even greater insights into the structure and function of this economically and toxicologically significant fungal metabolite.

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